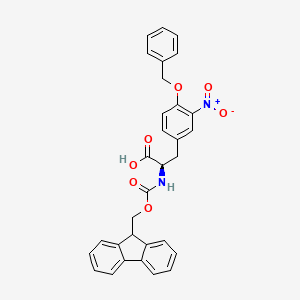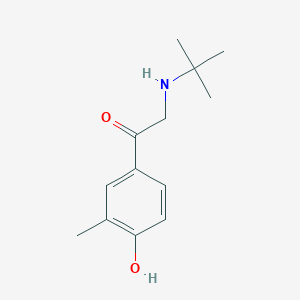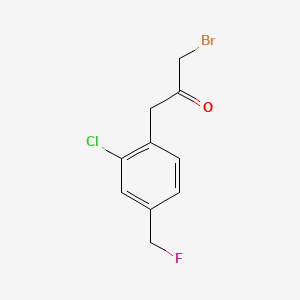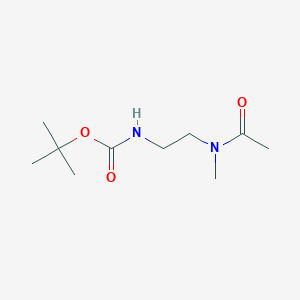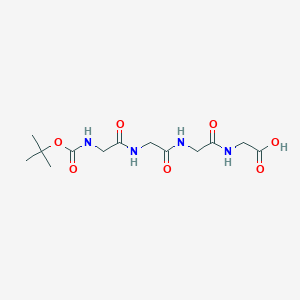
Boc-Gly-Gly-Gly-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Gly-Gly-Gly-Gly-OH, also known as (tert-Butoxycarbonyl)glycylglycylglycylglycine, is an organic compound with the molecular formula C11H19N3O6. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amino acids. The compound is typically a white crystalline powder that is soluble in organic solvents like dimethylformamide (DMF) and dichloromethane, but insoluble in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Gly-Gly-Gly-Gly-OH generally involves the stepwise addition of Boc-protected glycine units. The process begins with the protection of glycine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction forms Boc-Gly-OH. Subsequent steps involve the coupling of Boc-Gly-OH with additional glycine units using coupling reagents like dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimide (WSCD) in organic solvents .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repetitive coupling and deprotection steps required for peptide elongation. The use of microwave-assisted coupling reactions and environmentally friendly solvents like water has also been explored to reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Gly-Gly-Gly-Gly-OH primarily undergoes reactions typical of peptides and amino acids. These include:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or WSCD.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Coupling: Dicyclohexylcarbodiimide, water-soluble carbodiimide, and bases like sodium hydroxide.
Major Products
The major products of these reactions are extended peptide chains or deprotected amino acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Boc-Gly-Gly-Gly-Gly-OH is widely used in various fields of scientific research:
Chemistry: As a building block in peptide synthesis, it helps in the construction of complex peptides and proteins.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.
Mecanismo De Acción
The primary function of Boc-Gly-Gly-Gly-Gly-OH is to act as a protecting group for amino acids during peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The deprotection step involves the cleavage of the Boc group, typically using strong acids, to yield the free amine . This process ensures the sequential addition of amino acids to form the desired peptide chain .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Gly-Gly-OH: A shorter peptide with similar protecting group properties.
Boc-Gly-OH: The simplest form with a single glycine unit.
Fmoc-Gly-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) but serves a similar purpose in peptide synthesis.
Uniqueness
Boc-Gly-Gly-Gly-Gly-OH is unique due to its longer peptide chain, which provides more versatility in peptide synthesis. Its solubility in organic solvents and stability under various reaction conditions make it a valuable reagent in both research and industrial applications .
Propiedades
Fórmula molecular |
C13H22N4O7 |
|---|---|
Peso molecular |
346.34 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H22N4O7/c1-13(2,3)24-12(23)17-6-10(20)15-4-8(18)14-5-9(19)16-7-11(21)22/h4-7H2,1-3H3,(H,14,18)(H,15,20)(H,16,19)(H,17,23)(H,21,22) |
Clave InChI |
BWUKZCIJVKIEFH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


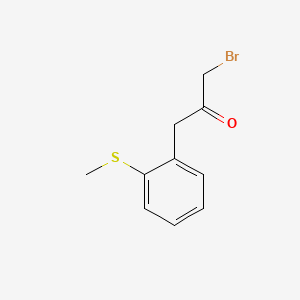
![7,14,27,30-tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34(38),35,39-icosaene](/img/structure/B14038627.png)

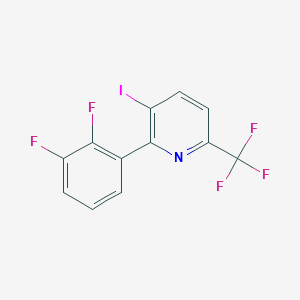
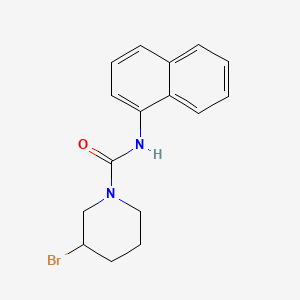
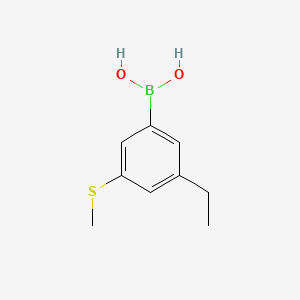
![Tert-butyl cis-3,3-difluoro-2,3A,4,6,7,7A-hexahydro-1H-pyrrolo[3,2-C]pyridine-5-carboxylate](/img/structure/B14038660.png)
